7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-3-5-4-10-11-6(12)1-2-9-7(5)11/h1-2,4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFWVDDYHMRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565954 | |
| Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138904-48-0 | |
| Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Aminopyrazole with Acrylate Derivatives
A widely employed method involves the condensation of 3-aminopyrazole derivatives with substituted acrylates under acidic conditions. For example, 3-cyclopropyl-chlorophenyl-substituted aminopyrazole reacts with 3-(dimethylamino)acrylate in the presence of hydrochloric acid to yield the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via initial formation of a Schiff base intermediate, followed by intramolecular cyclization to generate the fused pyrimidine ring (Figure 1). This method achieved a moderate yield of 14.08%, with purity confirmed by NMR (DMSO-: δ 13.69 ppm for the NH proton).
Reaction Conditions:
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Solvent: Ethanol
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Catalyst: HCl (1 equiv)
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Temperature: Reflux (80°C)
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Time: 12–16 hours
Acid-Catalyzed Ring Closure
Lewis acids, such as zinc chloride or boron trifluoride etherate, facilitate the cyclization of pre-functionalized intermediates. A patent (WO2014139326A1) describes the use of trifluoroacetic acid (TFA) to promote the closure of a pyrimidinone ring from a chloromethyl-substituted precursor. The chloromethyl group at the 5-position is introduced via nucleophilic substitution using thionyl chloride (SOCl) prior to cyclization.
Key Steps:
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A 2023 study reported a 25% improvement in yield (from 45% to 56%) when synthesizing analogous pyrazolo[1,5-a]pyrimidines under microwave conditions (150°C, 20 minutes). While specific data for the target compound is limited, this method reduces side reactions and enhances reproducibility.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Polar aprotic solvents like DMF improve solubility of intermediates but may require higher temperatures for cyclization. Lewis acids such as ZnCl enhance electrophilicity at the reaction center, favoring ring closure.
Temperature and Time Dependence
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Low-Temperature Regime (0–25°C): Minimizes decomposition of nitrile groups but prolongs reaction time (24–48 hours).
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High-Temperature Regime (80–100°C): Reduces reaction time to 6–12 hours but risks side reactions like hydrolysis.
Post-Synthetic Modifications
Functionalization at the 5-Position
The chloromethyl group at C5 serves as a handle for further derivatization. Nucleophilic substitution with amines or thiols generates analogues with enhanced biological activity. For instance, treatment with morpholine in THF yields a 5-morpholinomethyl derivative (82% yield).
Chemical Reactions Analysis
Types of Reactions
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, 1,3-dicarbonyl compounds, and various nucleophiles. The reactions are typically carried out in solvents like DMF under reflux conditions .
Major Products Formed
The major products formed from the reactions of this compound include substituted pyrazolo[1,5-a]pyrimidines and their derivatives. These products exhibit diverse chemical and biological properties, making them valuable in various applications .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most notable applications of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is its potential as an antiviral agent. Research has shown that derivatives of this compound exhibit inhibitory effects against several viral infections. For instance, a study indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance antiviral activity against RNA viruses by targeting viral polymerases and other essential proteins involved in the viral replication cycle .
Table 1: Antiviral Activity of Derivatives
Anti-inflammatory Properties
Additionally, this compound has demonstrated anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticide Development
The structural features of this compound have been explored for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies with reduced environmental impact. Research has indicated that derivatives can act as inhibitors of key enzymes in insect metabolism .
Case Study: Efficacy Against Crop Pests
In field trials, a derivative of this compound showed a significant reduction in pest populations on tomato plants compared to untreated controls. The results suggested an efficacy rate of over 70% in controlling aphid populations without harming beneficial insects .
Material Science
Polymerization Initiators
The compound has also found applications in material science as a polymerization initiator. Its reactive groups can initiate polymerization processes under specific conditions, leading to the development of new materials with desirable properties such as improved thermal stability and mechanical strength.
Table 2: Properties of Polymers Initiated by 7-Oxo Derivatives
Mechanism of Action
The mechanism of action of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like phosphodiesterases and tyrosine kinases, leading to the modulation of cellular signaling pathways. These interactions result in various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., -CN, -COOMe) increase melting points (e.g., 228–230°C for 3c ) compared to aryl-substituted analogs (e.g., 163–164°C for 3i ) .
- Yield Optimization : Substituent steric effects influence yields; bulky groups (e.g., 4e ) reduce yields (77%) compared to unhindered derivatives (93% for A ) .
Enzyme Inhibition
Biological Activity
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique pyrazolo-pyrimidine scaffold. Its chemical structure is defined as follows:
- Molecular Formula : C₇H₄N₄O
- Molecular Weight : 164.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Anticancer Properties
Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The inhibition of key enzymes involved in cancer cell proliferation and survival pathways, such as protein kinases and phosphodiesterases.
- Case Study : A study demonstrated that a related compound exhibited IC50 values ranging from 0.03 to 1.6 µM against specific cancer cell lines, indicating potent anticancer properties .
Enzymatic Inhibition
This compound has also been studied for its role as an enzyme inhibitor:
- Target Enzymes : It has shown potential in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.
- Research Findings : High-throughput screening revealed that certain derivatives could inhibit human lung PDE4 with promising efficacy .
Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties:
- Mechanism : The compound may interfere with viral replication processes or modulate host immune responses.
- Research Example : Patents have indicated that derivatives of this compound can be useful in treating viral diseases, highlighting its potential in antiviral drug development .
Comparative Biological Activity
Synthesis and Derivatives
The synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine compounds typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance the yield and purity of these compounds while allowing for structural modifications to optimize biological activity.
Q & A
Q. What are the common synthetic routes for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
The core scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents. For example, methyl 3-amino-1H-pyrazole-4-carboxylate reacts with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under cyclocondensation conditions, followed by hydrolysis and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation to yield carboxamide derivatives . Modifications at the 5-position (e.g., aminoethyl substituents) are achieved using specific amines during amidation .
Q. How are synthesized derivatives characterized to confirm their structure?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR for functional group and substitution pattern analysis.
- IR spectroscopy to identify carbonyl (C=O, ~1677 cm⁻¹) and nitrile (C≡N) groups .
- Mass spectrometry (MS) for molecular ion verification.
- Elemental analysis to validate purity (C, H, N content within ±5% of theoretical values) .
Q. What analytical techniques ensure purity of synthesized derivatives?
- Thin-layer chromatography (TLC) with CH₂Cl₂–MeOH (10:1) for monitoring reactions .
- High-performance liquid chromatography (HPLC) with ≥98% purity thresholds .
- Melting point determination (e.g., 330–334°C for crystalline derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Aqueous media with KHSO₄ as a catalyst enables eco-friendly synthesis (93% yield for 7-oxo derivatives) .
- Temperature control : Amidation at 60°C under vacuum reduces side reactions .
- Catalyst use : BPC enhances carboxylate activation, improving amidation efficiency .
Q. What methodologies evaluate inhibitory activity against target enzymes like cathepsins?
- In vitro enzyme assays : Measure IC₅₀ values using recombinant enzymes. For example, compound 5a inhibits cathepsin K (IC₅₀ ~25 µM), while 5c targets cathepsin B (IC₅₀ ~45 µM) .
- Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How do structure-activity relationship (SAR) studies guide analog design?
- Substituent effects : N-butyl groups (5a ) enhance cathepsin K inhibition, while 2-picolyl groups (5c ) improve selectivity for cathepsin B .
- Electron-withdrawing groups : Nitrile at position 3 stabilizes binding interactions, as seen in BCATm inhibitors (e.g., compound 61 with IC₅₀ <1 µM) .
Q. What computational methods predict binding affinity and bioavailability?
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cathepsin K collagen-binding domain) .
- ADMET prediction : Optimize LogP and polar surface area to enhance metabolic stability. For instance, cyclohexane-carboxylic acid derivatives (PF-06928215) show improved pharmacokinetics .
Q. How are in vivo pharmacokinetic properties assessed for therapeutic potential?
- Mouse models : Acute oral administration of compound 61 elevates branched-chain amino acid levels, validating target engagement .
- Bioavailability metrics : Measure plasma half-life (t₁/₂) and area under the curve (AUC) via LC-MS/MS .
Q. What strategies enhance metabolic stability of these compounds?
- Hydrophobic substituents : Isopropyl groups at position 6 (e.g., CPI-455) improve membrane permeability .
- Prodrug approaches : Esterification of carboxylic acid moieties (e.g., PF-06928215) enhances oral absorption .
Methodological Considerations
Q. How to resolve contradictions in biological data across studies?
- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM cathepsin K) and buffer conditions .
- Control compounds : Include reference inhibitors (e.g., E-64 for cysteine proteases) to validate experimental setups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
